molecular formula C21H15F3N2O3S B11231447 6-methyl-N-[3-(trifluoromethyl)phenyl]-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide

6-methyl-N-[3-(trifluoromethyl)phenyl]-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide

Cat. No.: B11231447
M. Wt: 432.4 g/mol
InChI Key: OIGRNCUUELDVBW-UHFFFAOYSA-N
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Description

6-methyl-N-[3-(trifluoromethyl)phenyl]-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a trifluoromethyl group, a dibenzo-thiazine core, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-N-[3-(trifluoromethyl)phenyl]-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the dibenzo-thiazine core: This can be achieved through cyclization reactions involving appropriate aromatic precursors and sulfur-containing reagents.

    Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific reaction conditions.

    Attachment of the carboxamide group: This is typically done through amide bond formation reactions using carboxylic acid derivatives and amine precursors.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and advanced reaction techniques may be employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-methyl-N-[3-(trifluoromethyl)phenyl]-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs.

    Substitution: The trifluoromethyl group and other substituents can be replaced through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, nucleophiles, and electrophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

6-methyl-N-[3-(trifluoromethyl)phenyl]-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 6-methyl-N-[3-(trifluoromethyl)phenyl]-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and dibenzo-thiazine core play crucial roles in its reactivity and binding affinity. The compound may act by:

    Inhibiting enzymes: Binding to active sites and inhibiting enzyme activity.

    Modulating receptors: Interacting with cellular receptors and altering signal transduction pathways.

    Inducing oxidative stress: Generating reactive oxygen species that can damage cellular components.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-methyl-N-[3-(trifluoromethyl)phenyl]-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide stands out due to its unique combination of structural features, which confer distinct reactivity and potential applications. Its dibenzo-thiazine core and carboxamide group differentiate it from other trifluoromethyl-containing compounds, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C21H15F3N2O3S

Molecular Weight

432.4 g/mol

IUPAC Name

6-methyl-5,5-dioxo-N-[3-(trifluoromethyl)phenyl]benzo[c][1,2]benzothiazine-9-carboxamide

InChI

InChI=1S/C21H15F3N2O3S/c1-26-18-10-9-13(11-17(18)16-7-2-3-8-19(16)30(26,28)29)20(27)25-15-6-4-5-14(12-15)21(22,23)24/h2-12H,1H3,(H,25,27)

InChI Key

OIGRNCUUELDVBW-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)C(=O)NC3=CC=CC(=C3)C(F)(F)F)C4=CC=CC=C4S1(=O)=O

Origin of Product

United States

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